- Immune effector cell therapies with enhanced efficacy by combination with LSD1 inhibitors, World Intellectual Property Organization, , ,

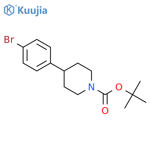

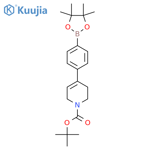

Cas no 956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate)

![tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate structure](https://it.kuujia.com/scimg/cas/956136-85-9x500.png)

956136-85-9 structure

Nome del prodotto:tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Numero CAS:956136-85-9

MF:C22H34BNO4

MW:387.320666790009

MDL:MFCD16652353

CID:2149598

PubChem ID:53629760

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]piperidine-1-carboxylic acid tert-butyl ester

- tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

- 4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester

- AKOS032455823

- 4-[4-(4,4,5-Trimethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester

- ZDJWODLFNSRSNA-UHFFFAOYSA-N

- SCHEMBL180435

- SB41057

- 956136-85-9

- SY040229

- 4-(N-BOC-Piperidino)phenylboronic acid pinacol ester

- tert-Butyl4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- MFCD16652353

- AS-40223

- (4-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)PHENYL)BORONIC ACID PINACOL ESTER

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1 carboxylic acid tert-butyl ester

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl]-phenyl}-piperidine-1-carboxylic acid tert-butyl ester

- 4-{4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl}-piperidine-1-carboxylic acid tert-butyl ester

- DB-327476

-

- MDL: MFCD16652353

- Inchi: 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3

- Chiave InChI: ZDJWODLFNSRSNA-UHFFFAOYSA-N

- Sorrisi: O1B(C2C=CC(=CC=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

Proprietà calcolate

- Massa esatta: 387.2580887g/mol

- Massa monoisotopica: 387.2580887g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 27

- Conta legami ruotabili: 5

- Complessità: 539

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 48Ų

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Informazioni sulla sicurezza

- Dichiarazione di pericolo: H302-H315-H319-H335

- Condizioni di conservazione:Inert atmosphere,2-8°C

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1267-100MG |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

956136-85-9 | 97% | 100MG |

¥ 316.00 | 2023-04-12 | |

| Chemenu | CM219449-250mg |

tert-Butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95+% | 250mg |

$182 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1001218-1g |

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95% | 1g |

$450 | 2024-08-02 | |

| eNovation Chemicals LLC | D695759-1g |

4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |

956136-85-9 | >97% | 1g |

$130 | 2024-07-20 | |

| Ambeed | A205601-100mg |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 97% | 100mg |

$21.0 | 2025-02-28 | |

| Ambeed | A205601-1g |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 97% | 1g |

$113.0 | 2025-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN402-50mg |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

956136-85-9 | 97% | 50mg |

448.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D257290-50g |

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95% | 50g |

$3680 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132056-250mg |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 98% | 250mg |

¥348.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D695759-0.25g |

4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |

956136-85-9 | 95% | 0.25g |

$195 | 2023-08-31 |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Water , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; overnight, 100 °C

Riferimento

- Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

Riferimento

- Preparation of substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C

Riferimento

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; 6 h, 100 °C

Riferimento

- Degrader compounds and application, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt

Riferimento

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors, United States, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 18 h, rt

Riferimento

- Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Riferimento

- Degradation of bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C

Riferimento

- CAR-expressing immune effector cell therapies with enhanced efficacy due to the use of LSD1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C

Riferimento

- Tricyclic compounds as degraders of Ikaros and Aiolos and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C

Riferimento

- Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt

Riferimento

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium acetate , Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 - 8 h, 80 °C

Riferimento

- Preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt

Riferimento

- Heterocyclic compounds as toll-like receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Raw materials

- tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate

- Bis(pinacolato)diborane

- (4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Preparation Products

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Letteratura correlata

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate) Prodotti correlati

- 35864-81-4(15(R)-Carboprost)

- 2679828-10-3((2R,3R)-2-{(benzyloxy)carbonylamino}-3-fluorobutanoic acid)

- 2248347-85-3(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3S)-2-(prop-1-en-2-yl)oxane-3-carboxylate)

- 897653-12-2(3-Pyrrolidinol, 4-(1-piperazinyl)-, (3R,4R)-rel-)

- 65218-74-8(SODIUM 4,6-DIPHENYL-1-OXIDO-2-PYRIDONE)

- 2411219-68-4(sodium 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-imidazole-2-carboxylate)

- 2034254-74-3(N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide)

- 714290-43-4(N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine)

- 1804896-15-8(2',5'-Dichloro-3'-methylacetophenone)

- 2138195-45-4(4-hydroxy-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:956136-85-9)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Purezza:99%

Quantità:5g

Prezzo ($):436.0